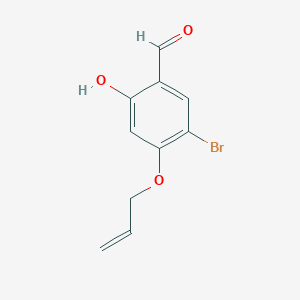
4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Bromination: The benzaldehyde derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Allylation: The brominated intermediate is then subjected to allylation using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the allyloxy group.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(Allyloxy)-5-bromo-2-hydroxybenzoic acid.
Reduction: 4-(Allyloxy)-5-bromo-2-hydroxybenzyl alcohol.
Substitution: 4-(Allyloxy)-5-methoxy-2-hydroxybenzaldehyde (when using sodium methoxide).
Wissenschaftliche Forschungsanwendungen
4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of high-voltage direct current (HVDC) cable insulation materials.
Uniqueness
4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
5-bromo-2-hydroxy-4-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h2,4-6,13H,1,3H2 |
InChI-Schlüssel |
HRQXKKPWOIKKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C(=C1)O)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


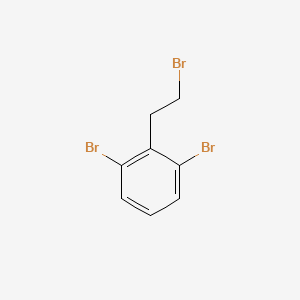
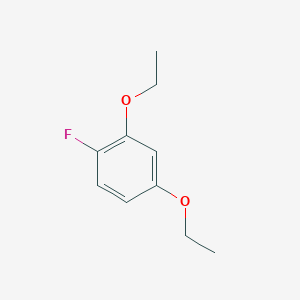
![5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13005522.png)
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)
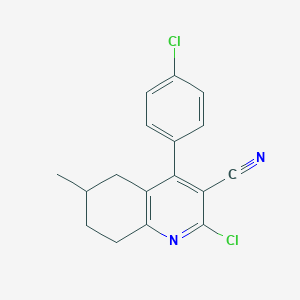
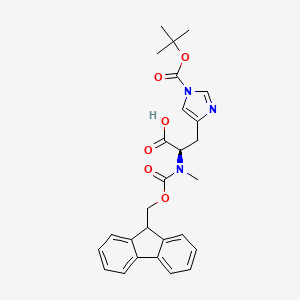
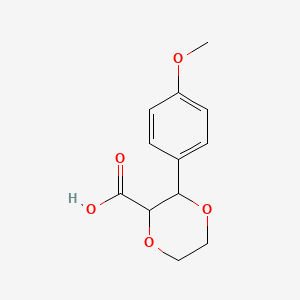
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
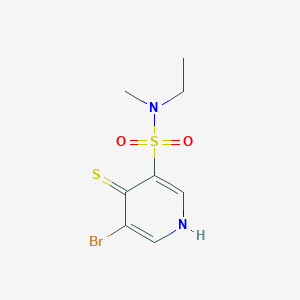

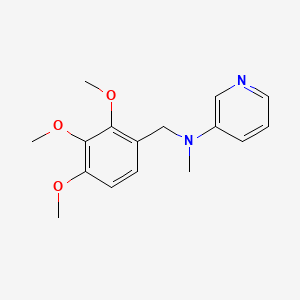
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
